molecular formula C11H17NO4S2 B14230363 N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide CAS No. 500004-84-2

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide

Cat. No.: B14230363
CAS No.: 500004-84-2
M. Wt: 291.4 g/mol
InChI Key: BAOSOXVLNFHOFX-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group substituted with tert-butyl and methanesulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide can be synthesized through several methods. One common method involves the reaction of benzenesulfonamide with tert-butyl chloride and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzenesulfonamides .

Scientific Research Applications

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methanesulfonyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

500004-84-2

Molecular Formula

C11H17NO4S2

Molecular Weight

291.4 g/mol

IUPAC Name

N-tert-butyl-N-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C11H17NO4S2/c1-11(2,3)12(17(4,13)14)18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

BAOSOXVLNFHOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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